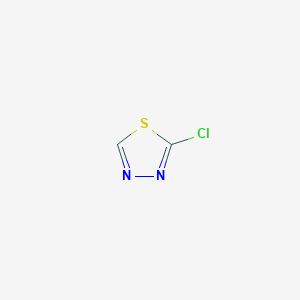

2-Chloro-1,3,4-thiadiazole

説明

Overview of 1,3,4-Thiadiazole (B1197879) Derivatives as a Promising Pharmacophore and Heterocyclic Scaffold

The 1,3,4-thiadiazole nucleus is a five-membered aromatic ring containing one sulfur and two nitrogen atoms. nih.govhumanjournals.comwikipedia.org This structural motif has emerged as a "privileged scaffold" in drug design, meaning it is a recurring feature in a variety of biologically active compounds. nih.govinnovareacademics.in The versatility of the 1,3,4-thiadiazole ring allows it to be a flexible and widely used building block for medicinal chemists. nih.gov Derivatives of 1,3,4-thiadiazole have demonstrated a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, anticonvulsant, and anti-inflammatory properties. nih.govnih.govmdpi.comresearchgate.net

The significance of this scaffold is underscored by its presence in several commercially available drugs, such as the diuretic Acetazolamide and the antibiotic Cefazolin. wikipedia.orgarjonline.org The ability of the 1,3,4-thiadiazole ring to act as a bioisostere of other chemical groups, such as the pyrimidine (B1678525) ring found in nucleic acids, contributes to its pharmacological potential. mdpi.comnih.gov This bioisosteric relationship allows 1,3,4-thiadiazole derivatives to potentially interfere with biological processes like DNA replication. mdpi.comnih.gov

Historical Development and Significance of 1,3,4-Thiadiazoles in Medicinal Chemistry

The exploration of 1,3,4-thiadiazole chemistry dates back to the late 19th century, following the discovery of hydrazine (B178648) and its derivatives. sci-hub.st The initial interest in these compounds in the pharmaceutical realm was linked to the development of sulfonamide antibacterials. gavinpublishers.com Over the decades, the therapeutic potential of 1,3,4-thiadiazole derivatives has been increasingly recognized, leading to extensive research and the synthesis of a vast number of novel compounds. innovareacademics.innih.govbenthamdirect.com The stability of the thiadiazole nucleus has encouraged medicinal chemists to introduce various structural modifications to the ring, further expanding its applications. innovareacademics.in

The significance of 1,3,4-thiadiazoles in drug discovery is rooted in their ability to serve as a core structure for developing new therapeutic agents with improved efficacy and reduced side effects. nih.gov The ongoing research in this area continues to uncover new biological targets and therapeutic applications for this versatile scaffold. nih.gov

Importance of Heterocyclic Compounds in Drug Discovery and Development

Heterocyclic compounds, which are cyclic molecules containing at least one atom other than carbon within their ring structure, are fundamental to modern drug development. mdpi.comrroij.commdpi.com A significant portion of all known organic compounds are heterocyclic, and they are integral to the structure of many natural products, including vitamins and alkaloids. mdpi.comijsrtjournal.com

The importance of these compounds in medicinal chemistry stems from their diverse chemical structures and wide range of pharmacological activities. rroij.com The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties to the ring system, influencing factors such as solubility, reactivity, and the ability to form hydrogen bonds. rroij.comreachemchemicals.com These properties are crucial for a molecule's ability to interact with biological targets like proteins and enzymes. rroij.commdpi.com Consequently, heterocyclic scaffolds are indispensable tools for medicinal chemists in the design and optimization of new drugs. rroij.comreachemchemicals.com

Structural Features and Aromaticity of the 1,3,4-Thiadiazole Ring System

The 1,3,4-thiadiazole ring is a planar, five-membered heterocycle. chemicalbook.com It is considered an aromatic system due to the presence of two double bonds and the participation of a lone pair of electrons from the sulfur atom in the π-electron system. wikipedia.org This aromaticity contributes to the stability of the ring. innovareacademics.in

The structure of 1,3,4-thiadiazole is characterized by the presence of two nitrogen atoms and one sulfur atom. nih.govhumanjournals.com The positions of these heteroatoms make the carbon atoms at the 2- and 5-positions electron-deficient. chemicalbook.com This electronic characteristic makes the ring generally unreactive towards electrophilic substitution but susceptible to nucleophilic attack. chemicalbook.com The presence of the sulfur atom also contributes to the lipophilicity of molecules containing this ring system. nih.gov Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring can enhance the ability of its derivatives to cross cell membranes. mdpi.comnih.gov

Rationale for Research Focus on 2-Chloro-1,3,4-thiadiazole

The specific focus on this compound stems from its dual role as a synthetically valuable intermediate and a potential modulator of biological activity. The introduction of a halogen atom onto the thiadiazole scaffold significantly influences its chemical reactivity and can have a profound impact on its pharmacological properties.

Role of Halogenation in Modulating Bioactivity within Thiadiazole Scaffolds

The introduction of halogen atoms, such as chlorine, is a common strategy in medicinal chemistry to enhance the biological activity of a lead compound. mdpi.com Halogenation can affect a molecule's lipophilicity, electronic properties, and metabolic stability, all of which can influence its interaction with biological targets. mdpi.com In the context of thiadiazole derivatives, the addition of halogens can lead to improved antibacterial activity by enhancing the permeability of the bacterial cell membrane. pharmedicopublishers.com

Specifically, electron-withdrawing groups like halogens can enhance the inhibition of certain enzymes. nih.gov For instance, the presence of halogen substituents on related heterocyclic structures has been shown to improve their inhibitory activity against protein kinases. nih.gov The position of the halogen on the ring is also crucial, as it can be optimized to enhance interactions with DNA, bacterial cell membranes, and enzymes. pharmedicopublishers.com

This compound as a Key Intermediate in Chemical Synthesis

This compound is a versatile precursor in organic synthesis. The chlorine atom at the 2-position of the thiadiazole ring is highly reactive and susceptible to nucleophilic substitution. This reactivity is due to the electron-withdrawing effects of the nitrogen and sulfur atoms in the heterocyclic ring.

This property allows for the facile introduction of a wide variety of functional groups at this position. For example, this compound readily reacts with amines to form 2-amino-1,3,4-thiadiazole (B1665364) derivatives. It can also be used to synthesize other derivatives through reactions with various nucleophiles. sci-hub.st This synthetic versatility makes this compound a valuable building block for the creation of libraries of novel thiadiazole-based compounds for drug discovery and other applications. For instance, it has been used as a key intermediate in the synthesis of new compounds with potential anticancer activity. nih.gov

Interactive Data Tables

Table 1: Pharmacological Activities of 1,3,4-Thiadiazole Derivatives

| Pharmacological Activity | Reference(s) |

| Anticancer | mdpi.com, innovareacademics.in, nih.gov, mdpi.com |

| Antibacterial | nih.gov, nih.gov, pharmedicopublishers.com |

| Antifungal | nih.gov, nih.gov |

| Anticonvulsant | nih.gov, nih.gov, arjonline.org |

| Anti-inflammatory | nih.gov, nih.gov, ajrconline.org |

| Antiviral | nih.gov, mdpi.com |

| Antitubercular | innovareacademics.in, mdpi.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

2-chloro-1,3,4-thiadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClN2S/c3-2-5-4-1-6-2/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHOKROAAKKMQQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40513902 | |

| Record name | 2-Chloro-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52819-57-5 | |

| Record name | 2-Chloro-1,3,4-thiadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40513902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-1,3,4-thiadiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Chloro 1,3,4 Thiadiazole and Its Derivatives

Established Synthetic Routes for 2-Chloro-1,3,4-thiadiazole

The preparation of this compound can be achieved through various chemical transformations. Key methods include synthesis from nitro-substituted heterocyclic aldehydes or their derivatives, direct substitution on the thiadiazole ring, and reactions involving diazonium salts.

Synthesis from 5-Nitrofurfurilidine Diacetate or 5-Nitrothiophene-2-carboxaldehyde

A documented method for preparing this compound intermediates involves starting from 5-nitrofurfurilidine diacetate or 5-nitrothiophene-2-carboxaldehyde. tandfonline.comresearchgate.nettandfonline.com These starting materials serve as precursors to form the core thiadiazole ring structure which can then be chlorinated. This route is particularly useful for creating 5-nitro-substituted 2-chloro-1,3,4-thiadiazoles, which are valuable intermediates for further chemical modifications. tandfonline.comresearchgate.net

Direct Substitution on the Ring Carbon Atom

Direct substitution reactions on the 1,3,4-thiadiazole (B1197879) ring are a common strategy for introducing a chlorine atom. Halo-substituted thiadiazoles are often synthesized via direct substitution on the C-2 atom of the ring. sci-hub.st The electron-withdrawing nature of the nitrogen atoms in the ring facilitates nucleophilic substitution at the carbon atoms. nih.gov For instance, a 2-amino group on the thiadiazole ring can be replaced to introduce a halogen.

Halo Substitution of Diazonium Salt

The halo substitution of a diazonium salt is another established method for the synthesis of halo-substituted thiadiazoles. sci-hub.st This process typically involves the conversion of a primary amino group on the thiadiazole ring into a diazonium salt, which is then displaced by a halogen. For example, a 2-amino-1,3,4-thiadiazole (B1665364) derivative can be treated with sodium nitrite (B80452) in an acidic medium to form the corresponding diazonium salt. tandfonline.com Subsequent reaction with a halogen source, often in the presence of a copper catalyst, yields the this compound derivative. thieme-connect.de

Synthesis of this compound Derivatives via Functionalization at C-2 Position

The chlorine atom at the C-2 position of this compound is highly reactive towards nucleophiles, making it an excellent site for further functionalization. sci-hub.st This reactivity is exploited to synthesize a wide array of derivatives.

Reaction with Primary Amines to form 2-Amino-1,3,4-thiadiazole Derivatives

This compound readily reacts with primary amines to yield 2-amino-1,3,4-thiadiazole derivatives. This nucleophilic substitution reaction is a cornerstone for creating diverse libraries of compounds. The reaction is typically carried out by refluxing a solution of the this compound intermediate with the appropriate primary amine in a suitable solvent like absolute ethanol (B145695). tandfonline.com The reaction progress can be monitored, and upon completion, the product is purified, often by column chromatography. tandfonline.com

A variety of primary amines have been successfully used in this reaction to produce a range of N-substituted 2-amino-1,3,4-thiadiazole derivatives. The table below summarizes some examples of these derivatives.

| Starting Amine | Resulting Derivative | Yield (%) |

| Cyclopropylamine | N-Cyclopropyl-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine | 61 |

| Ethanolamine | 2-(5-(5-Nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylamino)ethanol | 63 |

| Allylamine (B125299) | N-Allyl-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine | 81 |

| Propargylamine | 5-(5-Nitrofuran-2-yl)-N-(prop-2-ynyl)-1,3,4-thiadiazol-2-amine | 75 |

| Methylamine (B109427) | N-Methyl-5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazol-2-amine | 35 |

Table 1: Examples of 2-Amino-1,3,4-thiadiazole Derivatives Synthesized from Primary Amines. tandfonline.com

Acetylation of 5-substituted-1,3,4-thiadiazol-2-amine to produce 2-Chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide

The synthesis of 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide derivatives is achieved through the acetylation of 5-substituted-1,3,4-thiadiazol-2-amines with chloroacetyl chloride. nih.govmdpi.comnih.gov This reaction introduces a chloroacetyl group onto the amino nitrogen of the thiadiazole ring.

The general procedure involves reacting the 5-substituted-1,3,4-thiadiazol-2-amine with chloroacetyl chloride. nih.govasianpubs.org The reaction is often carried out in an appropriate solvent such as dry acetone (B3395972) or tetrahydrofuran (B95107) (THF). nih.govmdpi.com A base, for instance, anhydrous sodium acetate (B1210297) or triethylamine, is typically added to neutralize the hydrochloric acid generated during the reaction. nih.govmdpi.com The reaction mixture is stirred, sometimes at a controlled temperature, to facilitate the formation of the desired acetamide (B32628) derivative. nih.gov

For example, 2-chloro-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)acetamide was synthesized by reacting 5-(4-chlorophenyl)-1,3,4-thiadiazol-2-amine (B112409) with chloroacetyl chloride in dry acetone in the presence of anhydrous sodium acetate. mdpi.comnih.gov Similarly, 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can be prepared by reacting 5-methyl-1,3,4-thiadiazol-2-amine with chloroacetyl chloride in THF with triethylamine. nih.gov The reaction is initially performed at a low temperature (0°C) and then allowed to proceed at room temperature. nih.gov

The table below provides examples of synthesized 2-Chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide derivatives.

| 5-Substituent | Reagents | Solvent | Base |

| 4-Chlorophenyl | Chloroacetyl chloride | Dry Acetone | Anhydrous Sodium Acetate |

| Methyl | Chloroacetyl chloride | THF | Triethylamine |

| Ethyl | Chloroacetyl chloride | THF | Triethylamine |

Table 2: Synthesis of 2-Chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide Derivatives. nih.govmdpi.comnih.gov

Reaction with Piperazine (B1678402) Derivatives

The reaction of this compound and its derivatives with piperazine and its analogues is a common method for synthesizing novel compounds with potential pharmacological activities. This nucleophilic substitution reaction typically involves the displacement of the chlorine atom at the 2-position of the thiadiazole ring by a nitrogen atom of the piperazine ring.

In one approach, 2-chloro-N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)acetamide is reacted with various piperazine derivatives in acetone at room temperature, using potassium carbonate as a catalyst. nih.gov This reaction yields N-(5-methyl/ethyl-1,3,4-thiadiazol-2-yl)-2-(piperazin-1-yl)acetamide derivatives. nih.gov The reaction progress can be monitored, and the final products are typically purified by recrystallization. nih.gov

Another example involves the synthesis of piperazine-1,3,4-thiadiazole analogues by refluxing substituted 2-chloro-N-(5-phenyl-1,3,4-thiadizol-2-yl) acetamide with 1-(4-chlorophenyl)piperazine (B178656) in chloroform (B151607) in the presence of N,N-Diisopropylethylamine. rjptonline.org The resulting products can be collected by filtration after cooling the reaction mixture. rjptonline.org

Furthermore, 2-chloro-5-(fluorobenzylthio)-1,3,4-thiadiazoles can be reacted with piperazinylquinolones in DMF with sodium bicarbonate to produce hybrid molecules. asianpubs.org Additionally, the reaction of 3-(2-cyanopropan-2-yl)-N-(5-(piperazine-1-yl)-1,3,4-thiadiazol-2-yl)benzamide with different sulfonyl chlorides leads to the formation of a series of 2,5-disubstituted-1,3,4-thiadiazole derivatives. nih.gov

These synthetic strategies highlight the versatility of the nucleophilic substitution reaction between this compound derivatives and various piperazine compounds, enabling the creation of a diverse library of molecules.

Table 1: Examples of Reactions between this compound Derivatives and Piperazine Derivatives

| This compound Derivative | Piperazine Derivative | Reaction Conditions | Product | Yield (%) | Reference |

| 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | 4-methylpiperazine | Acetone, K₂CO₃, 25°C, 5h | N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide | 78% | nih.gov |

| 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | 4-ethylpiperazine | Acetone, K₂CO₃, 25°C, 5h | N-(5-Methyl-1,3,4-thiadiazol-2-yl)-2-(4-ethylpiperazin-1-yl)acetamide | 75% | nih.gov |

| 2-chloro-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | 4-isopropylpiperazine | Acetone, K₂CO₃, 25°C, 5h | 2-(4-Isopropylpiperazin-1-yl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide | 80% | nih.gov |

| 2-chloro-N-(5-phenyl-1,3,4-thiadizol-2-yl) acetamide | 1-(4-chlorophenyl)piperazine | Chloroform, N,N-Diisopropylethylamine, reflux, 3h | 2-(4-(4-chlorophenyl)piperazin-1-yl)-N-(5-phenyl-1,3,4-thidiazol-2-yl) acetamide | 75% | rjptonline.org |

Nucleophilic Substitution Reactions with Various Nucleophiles (e.g., Oxygenic, Nitrogenic, Sulfuric Radicals, Alkyl/Aryl Compounds)

The chlorine atom at the 2-position of the 1,3,4-thiadiazole ring is highly susceptible to nucleophilic substitution. This reactivity is attributed to the electron-withdrawing nature of the nitrogen atoms within the heterocyclic ring, which makes the C-2 carbon atom electrophilic. This facilitates the attack by a wide range of nucleophiles, leading to the formation of diverse 2-substituted-1,3,4-thiadiazole derivatives. The reaction generally proceeds through an SNAr (nucleophilic aromatic substitution) mechanism.

Reaction with Nitrogen Nucleophiles: this compound readily reacts with primary amines, such as methylamine and aniline, to yield 2-amino-1,3,4-thiadiazole derivatives. These reactions often proceed under mild conditions, for instance, at room temperature in an acetone solvent, and can achieve high yields ranging from 70-85%. Studies have shown that the reactivity with aliphatic amines like methylamine, ethylamine (B1201723), and hydroxyethylamine can vary depending on the nucleophilicity of the amine. clockss.org For example, reactions with ethylamine and hydroxyethylamine have been reported to proceed smoothly and afford the desired products in high yields. clockss.org Hydrazine (B178648) hydrate (B1144303) also serves as a potent nitrogen nucleophile, reacting with 2-chloro-1,3,4-thiadiazoles in refluxing ethanol to produce 2-hydrazino-1,3,4-thiadiazole derivatives in good yields. clockss.org

Reaction with Oxygen Nucleophiles: Oxygen-based nucleophiles, such as alkoxides, can displace the chlorine atom to form 2-alkoxy-1,3,4-thiadiazole derivatives. For instance, treating 2-chloro-5-(trichloromethyl)-1,3,4-thiadiazole (B14562271) with sodium alkoxides in the corresponding alcohol at 0°C results in the formation of 2-alkoxy-5-(trichloromethyl)-1,3,4-thiadiazoles. thieme-connect.de However, in some cases, particularly with certain alkoxides, the reaction can be complicated by ring cleavage and polymerization. thieme-connect.de

Reaction with Sulfur Nucleophiles: Sulfur nucleophiles, including thiols and thiourea, also effectively participate in substitution reactions with 2-halo-1,3,4-thiadiazoles. The reaction of 2-chloro-5-(trichloromethyl)-1,3,4-thiadiazole with 4-chlorobenzenethiol, for example, yields the corresponding sulfide. thieme-connect.de Thiourea can react with halothiadiazoles to form 1,3,4-thiadiazole-2(3H)-thiones. thieme-connect.de

Reaction with Alkyl/Aryl Compounds: While direct substitution with alkyl or aryl compounds is less common, the functionalization of the thiadiazole ring often involves the initial introduction of a more reactive group that can then be further modified.

Table 2: Examples of Nucleophilic Substitution Reactions of this compound

| Nucleophile | Product Type | Reaction Conditions | Yield (%) | Reference |

| Methylamine | 2-Amino-1,3,4-thiadiazole derivative | Room temperature, acetone | 70-85 | |

| Ethylamine | 2-Amino-1,3,4-thiadiazole derivative | Ethanol, 80°C, 3h | High | clockss.org |

| Hydroxyethylamine | 2-Amino-1,3,4-thiadiazole derivative | Ethanol, 80°C, 3h | High | clockss.org |

| Hydrazine hydrate | 2-Hydrazino-1,3,4-thiadiazole derivative | Ethanol, reflux, 3h | Good | clockss.org |

| Sodium methoxide | 2-Alkoxy-1,3,4-thiadiazole derivative | Methanol (B129727), 0°C to rt | 70 | thieme-connect.de |

| 4-Chlorobenzenethiol | 2-Thioether-1,3,4-thiadiazole derivative | Isopropanol, 0°C, 1h | 55 | thieme-connect.de |

Formation of Adamantane-Containing Thiadiazole Hybrids

The synthesis of hybrid molecules incorporating both an adamantane (B196018) scaffold and a 1,3,4-thiadiazole ring has garnered significant interest due to their potential biological activities. A common strategy to create these hybrids involves utilizing this compound as a key intermediate.

One synthetic approach begins with the preparation of 1,3,4-thiadiazolo-adamantane derivatives through a molecular hybridization strategy. nih.govresearchgate.net These initial hybrids can then serve as starting materials for further derivatization. For instance, they can be used to synthesize chloro and cyano acetamide-thiadiazole derivatives. nih.govresearchgate.net These intermediates can then be treated with various reagents to generate a diverse library of 5-adamantyl thiadiazole derivatives. nih.govresearchgate.net

Another method involves the synthesis of adamantane-monoterpene conjugates where a 1,3,4-thiadiazol-2(3H)-imine linker connects the two moieties. researchgate.net This approach highlights the versatility of the thiadiazole core in linking different pharmacophoric groups.

The rationale behind creating these hybrid molecules often lies in the potential for synergistic effects, combining the desirable properties of both the adamantane group and the thiadiazole ring within a single molecule. sciforum.net

Table 3: Examples of Adamantane-Containing Thiadiazole Hybrids

| Starting Material | Reagent/Method | Product Type | Reference |

| 1,3,4-Thiadiazolo-adamantane derivatives | Chloroacetyl chloride, then various reagents | 5-Adamantyl thiadiazole derivatives | nih.govresearchgate.net |

| Adamantane and monoterpene precursors | Multi-step synthesis | Adamantane-monoterpene conjugates with a 1,3,4-thiadiazol-2(3H)-imine linker | researchgate.net |

| Benzohydrazide and 1-adamantyl isothiocyanate | POCl₃-mediated cyclization | Adamantane-containing 2-amino-1,3,4-thiadiazole | arabjchem.org |

Green Chemistry Approaches in 1,3,4-Thiadiazole Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like 1,3,4-thiadiazoles to develop more environmentally friendly and efficient protocols. ias.ac.innanobioletters.com These methods aim to reduce reaction times, minimize the use of hazardous solvents, and improve product yields. nanobioletters.comrjptonline.org

Microwave Irradiation Techniques

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. rjptonline.org The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and frequently leads to higher yields and purer products. rjptonline.orgresearchgate.net

Several 1,3,4-thiadiazole derivatives have been successfully synthesized using microwave irradiation. For instance, the synthesis of 1,3,4-thiadiazole Schiff base derivatives has been achieved rapidly and efficiently under microwave conditions. researchgate.net Similarly, aryl-triazolo-1,3,4-thiadiazoles have been prepared in a one-pot reaction under solvent-free conditions using microwave irradiation, resulting in improved yields in just a few minutes. jmrionline.com The synthesis of researchgate.netCurrent time information in Bangalore, IN.triazolo[3,4-b] Current time information in Bangalore, IN.nih.govthiadiazoles has also been accomplished with good yields using this technique. scielo.br

In a comparative study, the synthesis of thiadiazole derivatives using microwave irradiation gave a better yield (85-90%) compared to ultrasonication (75-80%) and conventional methods. nanobioletters.com The synthesis of N-{[5-(substituted)-1,3,4-thiadiazole-2-yl] carbamothioyl} derivatives was also efficiently carried out using a microwave reactor, significantly reducing reaction times. ijmtlm.org

Table 4: Comparison of Microwave-Assisted vs. Conventional Synthesis of 1,3,4-Thiadiazole Derivatives

| Product | Method | Reaction Time | Yield (%) | Reference |

| 1,3,4-Thiadiazole Schiff bases | Microwave | Shorter than conventional | Higher than conventional | rjptonline.orgresearchgate.net |

| Aryl-triazalo-1,3,4-thidiazoles | Microwave (solvent-free) | 2-3 min | Improved | jmrionline.com |

| researchgate.netCurrent time information in Bangalore, IN.Triazolo[3,4-b] Current time information in Bangalore, IN.nih.govthiadiazoles | Microwave | Shorter than conventional | Good | scielo.br |

| Substituted thiadiazole derivatives | Microwave | 3 min | 85-90 | nanobioletters.com |

Ultrasonication Techniques

Ultrasonic irradiation, or sonochemistry, is another green chemistry technique that utilizes the energy of sound waves to accelerate chemical reactions. tandfonline.comresearchgate.net This method offers advantages such as high yields, short reaction times, greater product purity, lower costs, and simpler workups compared to conventional heating. tandfonline.comresearchgate.net

Ultrasound has been successfully employed for the synthesis of various 1,3,4-thiadiazole derivatives. For example, an ultrasound-assisted, one-pot, four-component reaction has been developed for the synthesis of novel 1,3,4-thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids, achieving excellent yields (91-97%) in short reaction times (55-65 minutes) at 50°C. Another study reports the synthesis of 2-amino-1,3,4-thiadiazole derivatives using ultrasound irradiation in the presence of lemon juice as a biocatalyst, highlighting a mild and non-hazardous reaction condition. nih.gov

The synthesis of various thiadiazoles, triazoles, and oxadiazoles (B1248032) has been shown to be more efficient under ultrasound irradiation compared to conventional methods, with reactions completing in less time, at room temperature, and with better yields. In a direct comparison, while microwave irradiation provided slightly higher yields, ultrasonication also proved to be an effective and green method for synthesizing thiadiazole derivatives, with yields ranging from 75-80%. nanobioletters.com

Table 5: Examples of Ultrasound-Assisted Synthesis of 1,3,4-Thiadiazole Derivatives

| Product | Method | Reaction Time | Yield (%) | Reference |

| 1,3,4-Thiadiazole-1H-pyrazol-4-yl-thiazolidin-4-one hybrids | Ultrasound | 55-65 min | 91-97 | |

| 2-Amino-1,3,4-thiadiazole derivatives | Ultrasound with biocatalyst | Not specified | Good | nih.gov |

| Substituted thiadiazole derivatives | Ultrasound | 20 min | 75-80 | nanobioletters.com |

| Various thiadiazoles, triazoles, and oxadiazoles | Ultrasound | 15-20 min | Better than conventional |

Reactivity and Chemical Transformations of 2 Chloro 1,3,4 Thiadiazole

Nucleophilic Substitution Reactions at the C-2 Position

The chlorine atom at the C-2 position of 2-chloro-1,3,4-thiadiazole is highly reactive and can be readily displaced by a variety of nucleophiles. nih.gov This reactivity is attributed to the electron-withdrawing effects of the nitrogen and sulfur atoms within the heterocyclic ring, which facilitates nucleophilic attack at the C-2 carbon.

This compound readily reacts with primary and secondary amines, as well as hydrazines, to yield the corresponding 2-amino- and 2-hydrazino-1,3,4-thiadiazole derivatives. thieme-connect.declockss.org These reactions typically proceed under mild conditions and often result in high yields. clockss.org For instance, the reaction with aliphatic amines such as methylamine (B109427), ethylamine (B1201723), and hydroxyethylamine has been shown to proceed smoothly, with the reactivity influenced by the nucleophilicity of the amine. clockss.org Studies have indicated that the nucleophilic activity of these fatty amines likely follows the order of CH₃NH₂ > CH₃CH₂NH₂ > HOCH₂CH₂NH₂. clockss.org Similarly, reactions with other nitrogen nucleophiles like anilines, guanidines, cyanamide, and azides have been reported to produce the expected 2-substituted products. thieme-connect.de

The reaction with hydrazine (B178648) hydrate (B1144303) is also an important transformation, affording 2-hydrazino-1,3,4-thiadiazole derivatives in good yields. clockss.org These hydrazine derivatives serve as key precursors for the synthesis of fused heterocyclic systems. clockss.orgclockss.org

Table 1: Examples of Nucleophilic Substitution of this compound with Amines and Hydrazines

| Nucleophile | Product |

| Methylamine | 2-(Methylamino)-1,3,4-thiadiazole |

| Ethylamine | 2-(Ethylamino)-1,3,4-thiadiazole |

| Hydroxyethylamine | 2-(Hydroxyethylamino)-1,3,4-thiadiazole |

| Aniline | 2-Anilino-1,3,4-thiadiazole |

| Hydrazine | 2-Hydrazino-1,3,4-thiadiazole |

| Morpholine | 2-Morpholino-1,3,4-thiadiazole |

This table provides illustrative examples of products formed from the reaction of this compound with various amines and hydrazines.

The chlorine atom in this compound can also be displaced by sulfur nucleophiles. Reactions with thiol compounds lead to the formation of 2-(alkylthio)- or 2-(arylthio)-1,3,4-thiadiazole derivatives. These reactions are significant for introducing a sulfur-based functional group onto the thiadiazole ring, which can be a key structural motif in various biologically active molecules.

For example, 5-[(2-Chloroethyl)thio]-1,3,4-thiadiazole-2-thiol can undergo further nucleophilic substitution where the chlorine atom is replaced by other nucleophiles. The thiol group's nucleophilicity is a determining factor in these substitution reactions.

Table 2: Examples of Nucleophilic Substitution of this compound with Sulfur Nucleophiles

| Nucleophile | Product |

| Ethanethiol | 2-(Ethylthio)-1,3,4-thiadiazole |

| Thiophenol | 2-(Phenylthio)-1,3,4-thiadiazole |

| Sodium Hydrosulfide | 1,3,4-Thiadiazole-2-thiol |

This table illustrates the types of products obtained from the reaction of this compound with representative thiol compounds and other sulfur nucleophiles.

This compound and its derivatives are valuable precursors for the synthesis of fused heterocyclic systems. The 2-hydrazino-1,3,4-thiadiazole derivatives, obtained from the reaction of 2-chloro-1,3,4-thiadiazoles with hydrazine, can undergo cyclization reactions with various reagents to form fused ring systems. clockss.org For instance, treatment of 2-hydrazino-5-aryloxymethyl-1,3,4-thiadiazoles with formic acid leads to the formation of 6-aryloxymethyl sci-hub.sttriazolo[3,4-b] thieme-connect.desci-hub.stthiadiazoles. clockss.org Similarly, cyclization of 4-amino-5-mercapto-3-phenyl-s-triazoles, which can be derived from thiadiazole precursors, with various acyl and aroyl halides yields s-triazolo[3,4-b]-1,3,4-thiadiazole derivatives. clockss.org

Table 3: Examples of Fused Heterocyclic Systems Derived from this compound

| Starting Material Derivative | Reagent | Fused Heterocyclic Product |

| 2-Hydrazino-5-aryloxymethyl-1,3,4-thiadiazole | Formic Acid | 6-Aryloxymethyl sci-hub.sttriazolo[3,4-b] thieme-connect.desci-hub.stthiadiazole |

| 4-Amino-5-mercapto-3-phenyl-s-triazole | Acyl/Aroyl Halides | 6-Alkyl/Aryl-3-phenyl-s-triazolo[3,4-b]-1,3,4-thiadiazole |

| 2-Amino-5-mercapto-1,3,4-thiadiazole | Benzyl (B1604629) Halides, then further reaction | S-benzyl derivatives leading to various fused systems |

This table showcases examples of the synthesis of fused heterocyclic systems starting from derivatives of this compound.

Reactions with Thiol Compounds and other Sulfur Nucleophiles

Electrophilic Substitution Reactions (Limited Reactivity)

The 1,3,4-thiadiazole (B1197879) ring is inherently electron-deficient, which makes it generally unreactive towards electrophilic substitution reactions such as nitration, acetylation, sulfonation, and halogenation. mdpi.comchemicalbook.comnih.gov The presence of two pyridine-like nitrogen atoms withdraws electron density from the carbon atoms of the ring, thus deactivating it for attack by electrophiles. nih.govnih.gov

However, the presence of strong electron-donating groups at the C-2 or C-5 position can activate the ring towards electrophilic attack under specific conditions. chemicalbook.comnih.gov For instance, 2-amino-substituted 1,3,4-thiadiazoles can undergo bromination at the 5-position when heated with bromine in acetic acid. nih.gov Nitration of 2-amino-1,3,4-thiadiazoles has also been reported using fuming nitric acid at elevated temperatures. nih.gov In the absence of such activating groups, direct electrophilic substitution on the unsubstituted 1,3,4-thiadiazole ring is generally not feasible. nih.gov

Ring Stability and Cleavage Under Various Conditions

The 1,3,4-thiadiazole ring is generally stable and possesses aromatic character. nih.govmdpi.comjrespharm.com It can tolerate aqueous acidic solutions. nih.govmdpi.comchemicalbook.com However, the ring is susceptible to cleavage under strongly basic conditions. nih.govmdpi.comchemicalbook.com Treatment of the parent 1,3,4-thiadiazole with a strong base can lead to ring fission. chemicalbook.comnih.gov

In some instances, nucleophilic substitution reactions on substituted 2-chloro-1,3,4-thiadiazoles can be complicated by ring cleavage and polymerization, particularly when using alkoxides. thieme-connect.de For example, while 5-chloro-1,3,4-thiadiazol-2-amine (B127521) reacts with phenoxide ions to give the expected substitution product, treatment with an alkoxide can lead to polymerization. thieme-connect.de Rearrangement reactions involving ring opening and subsequent re-closure have also been observed for certain 2-chloro and 2-amino substituted thiadiazoles. nih.gov

Advanced Analytical Techniques for Characterization of 2 Chloro 1,3,4 Thiadiazole and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of newly synthesized 2-Chloro-1,3,4-thiadiazole derivatives. These methods probe the interaction of molecules with electromagnetic radiation, providing detailed information about their atomic composition and bonding arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural analysis of this compound derivatives in solution. By measuring the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms within a molecule. nih.govnih.gov

In ¹H NMR spectra of 1,3,4-thiadiazole (B1197879) derivatives, the chemical shifts of protons provide valuable structural information. For instance, aromatic protons typically appear in the downfield region (δ 7–8 ppm). In derivatives containing methyl groups attached to the thiadiazole ring, these protons are observed as singlets around 2.15-2.61 ppm. nih.gov Ethyl-substituted thiadiazoles exhibit characteristic triplet and quartet signals for the methyl and methylene (B1212753) protons, respectively. nih.gov

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton. The carbon atoms of the thiadiazole ring itself resonate in the range of δ 140–160 ppm. In derivatives containing a carbonyl group, the carbonyl carbon typically gives a peak between 168.93 and 174.81 ppm. nih.gov

Two-dimensional (2D) NMR techniques, such as HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), are employed for complete and unambiguous assignment of ¹H and ¹³C NMR signals, especially in complex derivatives. nih.gov These experiments establish correlations between protons and the carbons to which they are directly attached (HMQC) or separated by two or three bonds (HMBC), aiding in the definitive structural elucidation. nih.gov NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can be used to determine the preferred conformation of these molecules in solution. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Selected 1,3,4-Thiadiazole Derivatives

| Compound/Fragment | ¹H NMR Signal | δ (ppm) | ¹³C NMR Signal | δ (ppm) | Reference |

| Aromatic Protons | Ar-H | 7.02–7.78 | Thiadiazole Ring Carbons | C=N | 140–160 |

| Methyl on Thiadiazole | -CH₃ | 2.15–2.61 | Carbonyl Carbon | C=O | 168.93–174.81 |

| Ethyl on Thiadiazole | -CH₂CH₃ (triplet) | 1.27–1.33 | Aliphatic Carbons | Various | 12.46–65.25 |

| Ethyl on Thiadiazole | -CH₂CH₃ (quartet) | 3.01–3.20 | p-Tolyl Methyl Carbon | -CH₃ | 20.92 |

| Dihydrothiazole Methylene | -CH₂- | 2.18 | Dihydrothiazole Methylene Carbon | -CH₂- | 23.91 |

This table presents a generalized range of chemical shifts. Actual values may vary depending on the specific derivative and solvent used.

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations. For this compound and its derivatives, IR spectroscopy is crucial for confirming the presence of key structural features. nih.govnih.govresearchgate.netpjps.pk

The IR spectra of these compounds display characteristic absorption bands corresponding to specific vibrational modes. The C-Cl stretch is typically observed in the range of 600–800 cm⁻¹. Vibrations of the 1,3,4-thiadiazole ring itself give rise to absorptions between 1500 and 1600 cm⁻¹. In derivatives where the thiadiazole ring is part of a larger amide structure, the N-H stretching vibration appears in the region of 3282–3373 cm⁻¹, while the carbonyl (C=O) stretching of the amide group is found around 1699–1707 cm⁻¹. nih.gov The presence of a C=N bond is confirmed by a band in the 1613–1643 cm⁻¹ region. mdpi.com

Table 2: Characteristic IR Absorption Frequencies (cm⁻¹) for Functional Groups in 1,3,4-Thiadiazole Derivatives

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Reference |

| C-Cl | Stretch | 600–800 | |

| 1,3,4-Thiadiazole Ring | Ring Vibrations | 1500–1600 | |

| N-H (Amide) | Stretch | 3282–3373 | nih.gov |

| C=O (Amide) | Stretch | 1699–1707 | nih.gov |

| C=N | Stretch | 1613–1643 | mdpi.com |

This table provides typical ranges for IR absorptions. The exact position of the peaks can be influenced by the molecular structure and physical state of the sample.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. For this compound and its derivatives, various MS techniques are employed, including High-Resolution Mass Spectrometry (HRMS) and Electrospray Ionization Mass Spectrometry (ESI-MS). nih.govnih.govpjps.pk

ESI-MS is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In the mass spectra of 1,3,4-thiadiazole derivatives, the molecular ion peak [M+H]⁺ is often observed, which confirms the molecular weight of the compound. nih.govpjps.pk HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental composition of a molecule with a high degree of confidence. This is crucial for confirming the identity of newly synthesized compounds. mdpi.com

The fragmentation patterns observed in the mass spectrum can provide valuable structural information. For example, the cleavage of substituent groups from the thiadiazole ring can help to identify their nature and position.

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This technique provides information about the electronic transitions within the molecule and is particularly useful for characterizing compounds with conjugated systems. The structures of synthesized 1,3,4-thiadiazole derivatives can be elucidated using UV spectroscopy. acs.org

The UV spectra of 2-amino-1,3,4-oxadiazoles, a related class of compounds, indicate that the amine tautomer is favored over the imine tautomer. arabjchem.org For some 1,3,4-thiadiazole derivatives, the calculated maximum absorption wavelength (λmax) is in the region of 193–203 nm. arabjchem.org In a study of novel 1,3,4-thiadiazole compounds derived from α-methyl cinnamic acid, it was found that electronegative substituents like Cl and NO₂ caused a bathochromic shift (a shift to longer wavelengths) in the UV absorption. dergipark.org.tr

Mass Spectrometry (MS, HRMS, ESI-MS)

Chromatographic Techniques for Purity Assessment and Quantification

Chromatographic techniques are essential for separating mixtures and assessing the purity of compounds. They are also used for the quantitative analysis of substances.

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It is widely employed to check the purity of synthesized 1,3,4-thiadiazole derivatives. acs.org

A common setup for the analysis of these compounds involves a reversed-phase C18 column. The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. acs.org Detection is typically performed using a Diode Array Detector (DAD) or a UV detector at a specific wavelength. For instance, a wavelength of 220 nm has been used for the detection of a 1,2,5-thiadiazole (B1195012) derivative.

The retention time (RT), the time it takes for a compound to elute from the column, is a characteristic property that can be used for identification. The purity of a compound can be assessed by the presence of a single, sharp peak in the chromatogram. HPLC methods can be validated to ensure they are accurate, precise, and linear over a specific concentration range, making them suitable for quantitative analysis. researchgate.net For example, a validated HPLC method for a 1,3,4-thiadiazole derivative showed good linearity (r² > 0.999) over the concentration range of 0.1–1.4 µg mL⁻¹ for impurity quantification. researchgate.net

Table 3: Example HPLC Method Parameters for the Analysis of Thiadiazole Derivatives

| Parameter | Description | Reference |

| Column | C18 (5 µm, 250 × 4.6 mm) | |

| Mobile Phase | Acetonitrile: Ammonium acetate (B1210297) buffer (gradient) | |

| Flow Rate | 1.0 mL min⁻¹ | researchgate.net |

| Detection | UV at 220 nm | |

| Retention Time (Example) | 3.350 minutes for a 1,3,4-oxadiazole (B1194373) derivative | thieme-connect.com |

| LOD (Example) | 0.05 µg mL⁻¹ for a 1,3,4-thiadiazole derivative | researchgate.net |

| LOQ (Example) | 0.1 µg mL⁻¹ for a 1,3,4-thiadiazole derivative | researchgate.net |

This table provides an example of typical HPLC parameters. The optimal conditions will vary depending on the specific analyte and the desired separation.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a fundamental technique for monitoring the progress of chemical reactions and assessing the purity of synthesized 1,3,4-thiadiazole derivatives. ijpcbs.comiosrjournals.org The separation is based on the differential partitioning of the compounds between a stationary phase, typically silica (B1680970) gel, and a mobile phase. tandfonline.comnih.gov

The choice of the solvent system for the mobile phase is critical and is often determined empirically to achieve optimal separation. nih.gov Common solvent systems include mixtures of benzene-acetone, chloroform-methanol, and diethyl ether-acetonitrile. tandfonline.comarabjchem.org For instance, a mixture of chloroform (B151607) and methanol (B129727) in a 95:5 ratio has been used to monitor the synthesis of 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-yl) Acetamide (B32628). iosrjournals.org In another study, various ratios of benzene (B151609) and acetone (B3395972) (9:1 and 8:2) and a combination of T-E-F (5:4:1) were employed to confirm the purity of newly synthesized 1,3,4-thiadiazole derivatives. arabjchem.org The separated compounds on the TLC plate are visualized under UV light or by using an iodine chamber. ijpcbs.comarabjchem.org

The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a key parameter obtained from TLC. It provides an indication of the polarity of the compound and is useful for comparison and identification. The Rf values are influenced by the structural features of the thiadiazole derivatives and the composition of the mobile phase. tandfonline.com

Table 1: TLC Data for Selected 1,3,4-Thiadiazole Derivatives

| Compound | Mobile Phase | Rf Value | Reference |

| 2-Chloro-N-(2, 5-Dihydro-1, 3, 4-Thiadiazol-2-yl) Acetamide | Chloroform: Methanol (95:5) | Not Reported | iosrjournals.org |

| Substituted 1,3,4-thiadiazoles | Benzene: Ethyl acetate: Ethanol (B145695) (4:2:1) | Not Reported | nih.gov |

| 2-(4-Formyl-2-methoxyphenoxy) acetic acid derivatives | Benzene-acetone (9:1), (8:2); T-E-F (5:4:1); Chloroform-methanol (9:1), (9.5:0.5) | Not Reported | arabjchem.org |

X-ray Crystallography for Solid-State Structure Determination

Several 1,3,4-thiadiazole derivatives have been characterized using single-crystal X-ray diffraction. For example, the crystal structure of 6-(2-chloro-phenyl)-3-ethyl- jcsp.org.pkd-nb.infoacs.orgtriazole[3,4-b]thiadiazole was determined to be in the monoclinic space group P2(1)/c. nih.gov In another study, two novel 1,3,4-thiadiazole compounds, C15H10N4S2 and C18H19N3S2, were found to crystallize in the triclinic space group P-1 and the monoclinic space group P2(1)/c, respectively. jcsp.org.pk

The analysis of crystal structures reveals important details about intermolecular interactions, such as hydrogen bonds and π-π stacking, which stabilize the crystal packing. rsc.orgiucr.org For instance, the crystal structure of 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole features non-classical intermolecular C—H⋯N hydrogen bonds and π–π stacking interactions. iucr.org These noncovalent interactions play a significant role in the supramolecular assembly of the molecules in the crystal lattice. rsc.org

Table 2: Crystallographic Data for Selected 1,3,4-Thiadiazole Derivatives

| Compound | Molecular Formula | Crystal System | Space Group | Reference |

| 6-(2-chloro-phenyl)-3-ethyl- jcsp.org.pkd-nb.infoacs.orgtriazole[3,4-b]thiadiazole | C11H9ClN4S | Monoclinic | P2(1)/c | nih.gov |

| 2-(3-cyanobenzylthio)-5-(pyridin-4-yl)-1,3,4-thiadiazole | C15H10N4S2 | Triclinic | P-1 | jcsp.org.pk |

| 2-(4-tert-butylbenzylthio)-5-(pyridin-4-yl)-1,3,4-thiadiazole | C18H19N3S2 | Monoclinic | P2(1)/c | jcsp.org.pk |

| N-(5-propyl-1,3,4-thiadiazol-2-yl)cyclopropanecarboxamide | C9H13N3OS | Triclinic | P-1 | asianpubs.org |

| 5-methyl-2-[(1,3-thiazol-2-yl)sulfanyl]-1,3,4-thiadiazole | C6H5N3S3 | Monoclinic | P21/c | iucr.org |

Elemental Analysis (C, H, N, S)

Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a purified sample of a this compound derivative. d-nb.inforesearchgate.net The experimentally determined percentages are compared with the theoretically calculated values based on the proposed molecular formula. tsijournals.com A close agreement between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and purity. tsijournals.comtandfonline.com

This technique is routinely employed alongside spectroscopic methods to confirm the identity of newly synthesized compounds. acs.orgsioc-journal.cn For instance, a series of novel 1,3,4-thiadiazole thioether derivatives containing a pyrimidine (B1678525) moiety were characterized by elemental analysis, in addition to NMR, IR, and mass spectrometry. sioc-journal.cn Similarly, the structures of various 2,5-disubstituted 1,3,4-thiadiazoles were elucidated with the help of elemental analysis. researchgate.net

Table 3: Elemental Analysis Data for a Representative 1,3,4-Thiadiazole Derivative

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| N-(2-(Diisopropylamino)ethyl)-5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-amine | C14H21N5O3S | C, 49.54; H, 6.24; N, 20.63 | C, 49.83; H, 6.15; N, 20.40 | tandfonline.com |

Pharmacological Activities of 2 Chloro 1,3,4 Thiadiazole Derivatives

Antimicrobial Properties

The 1,3,4-thiadiazole (B1197879) nucleus is a key structural motif in a variety of compounds exhibiting potent antimicrobial properties against a range of pathogens, including bacteria and fungi. The presence of the toxophoric –N–C–S moiety is believed to be a significant contributor to their biological activity. nih.gov

Derivatives of 1,3,4-thiadiazole have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. For instance, certain 2,5-disubstituted 1,3,4-thiadiazole derivatives have shown mild to moderate activity against Staphylococcus aureus, Bacillus cereus, Proteus mirabilis, and Pseudomonas aeruginosa. gavinpublishers.com In some studies, chloro substitution on the phenyl ring of these derivatives has been associated with enhanced antibacterial effects. gavinpublishers.com

A series of newly synthesized 2,4-diphenyl-5-imino-Δ2-1,3,4-thiadiazole derivatives were evaluated for their in vitro antibacterial activity against Escherichia coli, Pseudomonas aeruginosa, Bacillus cereus, and Staphylococcus aureus, showing promising results. actapharmsci.com Similarly, some 4-chloro-2-mercaptobenzenesulfonamide derivatives displayed promising activity against various anaerobic Gram-positive bacteria. tandfonline.com

Hybrid molecules incorporating a 1,3,4-thiadiazole ring with other pharmacologically active moieties, such as fluoroquinolones, have also been developed. One such derivative, compound 20 , exhibited significant antibacterial activity against Escherichia coli and Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values of 4 µg/mL and 2 µg/mL, respectively. tubitak.gov.tr Another study highlighted a derivative with a 2,4-dichlorophenyl group that showed significant inhibition against E. Coli, Staphylococcus aureus, and Pseudomonas aeruginosa. scispace.com

The following table summarizes the antibacterial activity of selected 1,3,4-thiadiazole derivatives:

| Compound Type | Bacterial Strains | Activity/Findings |

| 2,5-disubstituted 1,3,4-thiadiazoles | S. aureus, B. cereus, P. mirabilis, P. aeruginosa | Mild to moderate activity. gavinpublishers.com |

| 2,4-diphenyl-5-imino-Δ2-1,3,4-thiadiazoles | E. coli, P. aeruginosa, B. cereus, S. aureus | Promising antibacterial activity. actapharmsci.com |

| 4-chloro-2-mercaptobenzenesulfonamide derivatives | Anaerobic Gram-positive bacteria | Promising activity. tandfonline.com |

| 1,3,4-thiadiazole-fluoroquinolone hybrids | E. coli, S. aureus | Compound 20 showed MICs of 4 µg/mL and 2 µg/mL, respectively. tubitak.gov.tr |

| 1,3,4-thiadiazole with 2,4-dichlorophenyl group | E. coli, S. aureus, P. aeruginosa | Significant inhibition (88.23%, 87.50%, 81.25% respectively). scispace.com |

Numerous 1,3,4-thiadiazole derivatives have been reported to possess significant antifungal properties. nih.gov These compounds have shown activity against a variety of fungal species, including clinically relevant pathogens like Candida albicans and Aspergillus niger. gavinpublishers.comnih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. nih.gov

One study found that a 1,3,4-thiadiazole derivative with a 2,4-dichlorophenyl group was the most active against C. albicans ATCC 10231, with a MIC value of 5 µg/mL. nih.gov This compound also demonstrated significant activity against other Candida species. nih.gov Another derivative with a 4-aminophenyl group exhibited maximum inhibition (91.66%) against A. niger. scispace.com

Nitroheteroaryl-1,3,4-thiadiazole derivatives have also been investigated for their antifungal potential. One such compound showed potent, dose-dependent inhibition of Aspergillus fumigatus growth. mjima.org

The antifungal activity of selected 1,3,4-thiadiazole derivatives is summarized below:

| Compound Type | Fungal Strains | Activity/Findings |

| 1,3,4-thiadiazole with 2,4-dichlorophenyl group | C. albicans ATCC 10231 | MIC value of 5 µg/mL. nih.gov |

| 1,3,4-thiadiazole with 4-aminophenyl group | A. niger | 91.66% inhibition. scispace.com |

| Nitroheteroaryl-1,3,4-thiadiazole derivative | A. fumigatus | Dose-dependent growth inhibition. mjima.org |

| 2,5-disubstituted 1,3,4-thiadiazoles | A. niger, C. albicans | Mild to moderate activity. gavinpublishers.com |

The emergence of multidrug-resistant tuberculosis has spurred the search for new antitubercular agents, and 1,3,4-thiadiazole derivatives have emerged as a promising class of compounds. lupinepublishers.comacs.org Several studies have reported the synthesis and evaluation of these derivatives against Mycobacterium tuberculosis. lupinepublishers.comacs.org

One study reported a series of 2,5-disubstituted-1,3,4-thiadiazoles, with 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole showing the highest inhibitory activity (69%) against M. tuberculosis H37Rv. acs.orgcbijournal.com Another research effort focused on imidazo[2,1-b] nih.govturkjps.orgthiadiazole-phenothiazine derivatives, which were synthesized and screened for their antitubercular activity. lupinepublishers.com

Hybrid compounds, such as those combining the 1,3,4-thiadiazole scaffold with fluoroquinolones, have also been explored. Compounds 19 and 20 from this class were found to have modest antitubercular activity with MIC values of 8 µg/mL each. tubitak.gov.tr

Key findings on the antitubercular activity of 1,3,4-thiadiazole derivatives are presented in the table below:

| Compound Type | Target | Activity/Findings |

| 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole | M. tuberculosis H37Rv | 69% inhibition. acs.orgcbijournal.com |

| Imidazo[2,1-b] nih.govturkjps.orgthiadiazole-phenothiazine derivatives | M. tuberculosis H37Rv | Screened for antitubercular activity. lupinepublishers.com |

| 1,3,4-thiadiazole-fluoroquinolone hybrids (Compounds 19 & 20) | M. tuberculosis | MIC values of 8 µg/mL. tubitak.gov.tr |

Antifungal Activity (e.g., Candida albicans, Aspergillus niger)

Anticancer and Anti-proliferative Effects

Derivatives of 1,3,4-thiadiazole have demonstrated significant potential as anticancer agents, with studies showing their ability to inhibit the growth of various cancer cell lines and induce apoptosis. nih.govsemanticscholar.org

A wide range of 1,3,4-thiadiazole derivatives have been evaluated for their cytotoxic activity against several human cancer cell lines. For instance, disulfide derivatives containing a 1,3,4-thiadiazole moiety have shown better antiproliferative activity than the standard drug 5-fluorouracil (B62378) against human breast cancer (MCF-7), hepatocarcinoma (SMMC-7721), and lung cancer (A549) cell lines. nih.gov

Another study reported on pyrazoline-based 1,3,4-thiadiazoles that exhibited significant anticancer activity against human liver cancer (HepG-2) and breast cancer (MCF-7) cells. nih.gov Furthermore, 5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazole derivatives showed good inhibitory effects against HT-29 colon cancer and MDA-MB-231 breast cancer cell lines. nih.gov

Some 1,3,4-thiadiazole derivatives have also been tested against other cancer cell lines, including HeLa (cervical cancer) and SW1116 (colorectal cancer), with some compounds showing stronger anti-cancer activity than 5-fluorouracil. mdpi.com

The table below provides a summary of the anticancer activity of various 1,3,4-thiadiazole derivatives on different cancer cell lines:

| Compound Type | Cancer Cell Lines | Activity/Findings |

| Disulfide derivatives with 1,3,4-thiadiazole | MCF-7, SMMC-7721, A549 | Better antiproliferative activity than 5-fluorouracil. nih.gov |

| Pyrazoline-based 1,3,4-thiadiazoles | HepG-2, MCF-7 | Significant anticancer activity. nih.gov |

| 5-(2,5-dimethoxy-phenyl)-2-substituted-1,3,4-thiadiazoles | HT-29, MDA-MB-231 | Good inhibitory effect. nih.gov |

| Pyridine 1,3,4-oxadiazole (B1194373) analogues | HepG-2, MCF-7, SW1116, BGC823 | Stronger anti-cancer activity than 5-fluorouracil. mdpi.com |

| 2-(2-trifluorometylophenylamino)-5-(3-methoxyphenyl)-1,3,4-thiadiazole | MCF-7, MDA-MB-231 | IC50 values of 49.6 µM and 53.4 µM, respectively. semanticscholar.org |

The anticancer effects of 1,3,4-thiadiazole derivatives are often attributed to their ability to induce apoptosis, or programmed cell death, in cancer cells. This process involves a complex cascade of molecular events, including the regulation of pro-apoptotic and anti-apoptotic proteins.

Several studies have shown that certain 1,3,4-thiadiazole derivatives can modulate the expression of key apoptotic regulators. For example, some derivatives have been found to up-regulate the expression of the pro-apoptotic protein BAX while down-regulating the anti-apoptotic protein Bcl-2. dntb.gov.uanih.gov This shift in the BAX/Bcl-2 ratio is a critical event that leads to the activation of the mitochondrial pathway of apoptosis.

In silico studies have suggested that the mechanism of action for some new 1,3,4-thiadiazole derivatives is connected with the activation of caspases, such as Caspase 3 and Caspase 8, and the activation of BAX proteins. semanticscholar.org The induction of apoptosis by these compounds highlights their therapeutic potential in overcoming chemoresistance, which is often associated with the overexpression of anti-apoptotic proteins like Bcl-2. nih.gov

Epidermal Growth Factor Receptor (EGFR) Inhibition (Wild-type and Mutant Forms)

Derivatives of 1,3,4-thiadiazole have emerged as potent inhibitors of Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. farmaceut.org Research has focused on their ability to inhibit both wild-type and mutated forms of the EGFR kinase, which are often implicated in tumor growth and resistance to treatment.

A series of 1,3,4-thiadiazolo-adamantane derivatives demonstrated significant inhibitory activity against both wild-type EGFR (EGFR^WT^) and its mutated forms. nih.gov Notably, compounds 5 , 14c , and 17 from this series showed IC₅₀ values ranging from 71.5 to 85 nM against EGFR^WT^ and 37.85 to 41.19 nM against the mutant EGFR^L858R^-TK. nih.gov The most promising of these were further tested against the double mutant EGFR^L858R/T790M^, displaying potent IC₅₀ values between 0.27 and 0.78 nM. nih.gov Similarly, another study identified N-(1,3,4-thiadiazol-2-yl)benzamide derivatives as dual inhibitors of EGFR and HER-2. mdpi.com The bromophenyl substituted derivative 29i showed strong cytotoxicity against various cancer cell lines, with IC₅₀ values as low as 0.77 µM, and was found to effectively inhibit both EGFR and HER-2. mdpi.com

Table 1: EGFR Inhibition by 2-Chloro-1,3,4-thiadiazole Derivatives

| Compound | Target | IC₅₀ (nM) | Reference |

|---|---|---|---|

| Derivative 5 | EGFRWT | 85 | nih.gov |

| Derivative 5 | EGFRL858R-TK | 41.19 | nih.gov |

| Derivative 14c | EGFRWT | 79.3 | nih.gov |

| Derivative 14c | EGFRL858R-TK | 39.88 | nih.gov |

| Derivative 14c | EGFRL858R/T790M | 0.78 | nih.gov |

| Derivative 17 | EGFRWT | 71.5 | nih.gov |

| Derivative 17 | EGFRL858R-TK | 37.85 | nih.gov |

| Derivative 17 | EGFRL858R/T790M | 0.27 | nih.gov |

| Lapatinib (Standard) | EGFRWT | 31.8 | nih.gov |

| Lapatinib (Standard) | EGFRL858R/T790M | 0.18 | nih.gov |

| Derivative 32a | EGFR | 0.08 µM | mdpi.com |

| Derivative 32d | EGFR | 0.30 µM | mdpi.com |

Anticonvulsant Activity

The 1,3,4-thiadiazole scaffold is a recognized pharmacophore in the development of anticonvulsant agents. arjonline.orgecronicon.net Numerous derivatives have been synthesized and tested for their ability to protect against seizures in preclinical models, such as the maximal electroshock (MES) and pentylenetetrazole (PTZ)-induced seizure tests.

One study detailed the synthesis of novel 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole derivatives . scispace.comresearchgate.net Within this series, the N-ethyl derivative (4c ) was identified as the most active compound in both MES and PTZ screens, with median effective dose (ED₅₀) values of 20.11 mg/kg and 35.33 mg/kg, respectively. scispace.comresearchgate.net The substitution of the amino group at the 2-position of the thiadiazole ring was found to be critical for activity; while the primary amine (4a ) was inactive, alkyl substitution significantly enhanced anticonvulsant effects. scispace.comresearchgate.net Other research has also highlighted various 2,5-disubstituted-1,3,4-thiadiazoles with significant protection against PTZ-induced convulsions. ecronicon.net

Table 2: Anticonvulsant Activity of this compound Derivatives

| Compound | Test Model | ED₅₀ (mg/kg) | Reference |

|---|---|---|---|

| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (4c) | MES | 20.11 | researchgate.net |

| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-ethyl-1,3,4-thiadiazol-2-amine (4c) | PTZ | 35.33 | researchgate.net |

| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-methyl-1,3,4-thiadiazol-2-amine (4b) | MES | 95.52 | researchgate.net |

| 5-[4-chloro-2-(2-chlorophenoxy)phenyl]-N-methyl-1,3,4-thiadiazol-2-amine (4b) | PTZ | >100 | researchgate.net |

| 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole (4a) | MES | >100 | researchgate.net |

| 2-amino-5-[4-chloro-2-(2-chlorophenoxy)phenyl]-1,3,4-thiadiazole (4a) | PTZ | >100 | researchgate.net |

| Diazepam (Standard) | MES | 1.62 | researchgate.net |

| Diazepam (Standard) | PTZ | 1.66 | researchgate.net |

Antidepressant and Anxiolytic Effects

Derivatives of 1,3,4-thiadiazole have demonstrated significant potential in the treatment of central nervous system disorders, including depression and anxiety. researchgate.netacs.org The lipophilicity imparted by the sulfur atom in the thiadiazole ring is thought to aid in crossing the blood-brain barrier. researchgate.net

A series of 2-amino-5-sulfanyl-1,3,4-thiadiazole derivatives was synthesized and evaluated for antidepressant and anxiolytic properties. acs.org Several compounds showed marked activity comparable to the reference drugs imipramine (B1671792) and diazepam. acs.org Compound 3k from this series emerged as a particularly promising agent, exhibiting a mixed antidepressant-anxiolytic profile. acs.org Another study synthesized novel thiadiazole derivatives by reacting acetylated 2-aminothiadiazole with piperazine (B1678402) derivatives. nih.gov Compounds 2c , 2d , 2e , 2f , 2g , and 2h from this group significantly decreased the immobility time of mice in the tail-suspension test, suggesting notable antidepressant-like effects. nih.gov

Table 3: Antidepressant Activity of this compound Derivatives (Tail Suspension Test)

| Compound | Effect on Immobility Time | Significance | Reference |

|---|---|---|---|

| Compound 2d | Decreased | p < 0.001 | nih.gov |

| Compound 2h | Decreased | p < 0.001 | nih.gov |

| Compound 2c | Decreased | p < 0.01 | nih.gov |

| Compound 2e | Decreased | p < 0.01 | nih.gov |

| Compound 2g | Decreased | p < 0.01 | nih.gov |

| Compound 2f | Decreased | p < 0.05 | nih.gov |

| Fluoxetine (Standard) | Decreased | p < 0.01 | nih.gov |

Antioxidant Properties

The 1,3,4-thiadiazole nucleus is a component of various compounds screened for their antioxidant capabilities. ecronicon.net The antioxidant potential is often related to the molecule's ability to donate hydrogen or electrons, stabilize unpaired electrons, or chelate transition metal ions. saudijournals.com

In one study, a series of 2-phenyl-3-(5-phenyl-1,3,4-thiadiazol-2-yl)-1,3-thiazolidin-4-one derivatives were synthesized and tested for antioxidant activity using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. saudijournals.comresearchgate.net Compounds TZD 5 and TZD 3 exhibited promising activity with IC₅₀ values of 27.50 µM and 28.00 µM, respectively, which were comparable to the standard antioxidant, ascorbic acid (IC₅₀ 29.2 µM). saudijournals.comresearchgate.net Another investigation of Schiff's bases containing a 1,3,4-thiadiazole ring found that the 2,5-di(N-(4-hydroxybenzylideneamino)-1,3,4-thiadiazole derivative showed the highest antioxidant activity in the series. anjs.edu.iq Furthermore, studies on thiazolidinone derivatives of 1,3,4-thiadiazole using various assays (DPPH, TBARS, and FRAP) confirmed their antioxidant potential, with different compounds showing superiority depending on the specific red-ox reaction mechanism being tested. nih.gov

Table 4: Antioxidant Activity of this compound Derivatives (DPPH Assay)

| Compound | IC₅₀ (µM) | Reference |

|---|---|---|

| TZD 5 | 27.50 | saudijournals.comresearchgate.net |

| TZD 3 | 28.00 | saudijournals.comresearchgate.net |

| Ascorbic Acid (Standard) | 29.2 | saudijournals.comresearchgate.net |

| Compound 1 | Exhibited highest activity at all concentrations tested | nih.gov |

Antileishmanial Activity

Derivatives of 1,3,4-thiadiazole, particularly those containing a nitroaryl moiety, have been extensively evaluated as potent agents against Leishmania parasites, the causative agents of leishmaniasis. nih.govtandfonline.commums.ac.ir

A series of novel 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazoles with various (het)aryl thio pendants at the C-2 position were synthesized and evaluated against the promastigote form of Leishmania major. nih.gov The methyl-imidazolyl containing derivative, 6e , was identified as the most potent compound in this series. nih.gov Another study focused on 2-substituted-thio-1,3,4-thiadiazoles bearing a 5-nitroaryl group (nitrofuran, nitrothiophene, or nitroimidazole) at the 5-position. tandfonline.com All tested compounds in this series exhibited high activity against L. major promastigotes, with IC₅₀ values ranging from 1.11 to 3.16 µM. tandfonline.com The structure-activity relationship studies indicated that the substituent at the 2-position of the thiadiazole ring allows for significant structural flexibility while retaining good antileishmanial activity. tandfonline.com

Table 5: Antileishmanial Activity of this compound Derivatives against L. major

| Compound Series | Activity Range (IC₅₀) | Key Finding | Reference |

|---|---|---|---|

| 5-(5-nitroaryl)-2-substituted-thio-1,3,4-thiadiazoles | 1.11 - 3.16 µM | All tested compounds showed high activity. | tandfonline.com |

| (5-nitrofuran-2-yl)-1,3,4-thiadiazole-2-yl derivatives (6d, 6e) | 77.6 - 94 µM | Meta and Para substitutions on the benzene (B151609) ring were most potent. | brieflands.com |

| 5-(5-nitrothiophen-2-yl)-1,3,4-thiadiazoles | Not specified | Methyl-imidazolyl derivative (6e) was the most active. | nih.gov |

Other Reported Biological Activities

The 1,3,4-thiadiazole core is present in many compounds investigated for their anti-inflammatory and analgesic effects. researchgate.netjapsonline.com These derivatives are often explored as alternatives to non-steroidal anti-inflammatory drugs (NSAIDs). mdpi.com

In a study of 2-substituted acetamido-5-aryl-1,3,4-thiadiazoles , none of the compounds showed analgesic activity, but several displayed anti-inflammatory properties in a carrageenan-induced rat paw edema model. ijcmas.com Compound 9 showed very good anti-inflammatory activity with 51% paw edema inhibition, comparable to the standard drug. ijcmas.com Separately, two series of N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides were synthesized, with all new compounds showing good analgesic action in the acetic acid writhing test and some exhibiting fair anti-inflammatory activity. nih.gov Additionally, a series of 2,6-diaryl-imidazo[2,1-b] tandfonline.commums.ac.irCurrent time information in Bangalore, IN.thiadiazole derivatives was evaluated, with compound 5c showing better anti-inflammatory activity than the standard drug diclofenac, and compounds 5g , 5i , and 5j presenting comparable antinociceptive activity. mdpi.com

Table 6: Anti-inflammatory Activity of this compound Derivatives

| Compound | Activity | Model | Reference |

|---|---|---|---|

| Compound 9 (2-substituted acetamido-5-aryl-1,3,4-thiadiazole) | 51% paw edema inhibition | Carrageenan-induced rat paw edema | ijcmas.com |

| Compound 1 (2-substituted acetamido-5-aryl-1,3,4-thiadiazole) | ~46% paw edema inhibition | Carrageenan-induced rat paw edema | ijcmas.com |

| Compound 5c (2,6-diaryl-imidazo[2,1-b] tandfonline.commums.ac.irCurrent time information in Bangalore, IN.thiadiazole) | Better than diclofenac | Carrageenan-induced rat paw edema | mdpi.com |

| N-[5-oxo-4-(arylsulfonyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]-amides | Good analgesic and fair anti-inflammatory activity | Acetic acid writhing test & Carrageenan rat paw edema | nih.gov |

Diuretic Activity

Derivatives of 1,3,4-thiadiazole have been investigated for their potential as diuretic agents, which promote the excretion of water and electrolytes from the body. nih.gov Several studies have demonstrated that substitutions at the 2nd and 5th positions of the 1,3,4-thiadiazole ring are crucial for diuretic activity. nih.gov

In one study, newly synthesized 2- and 5-thioate derivatives of 1,3,4-thiadiazole were evaluated for their in-vivo diuretic effects in mice. mdpi.com Compounds with a methyl group at the 5th position showed higher diuretic activity compared to those with an amino group at the same position. mdpi.com Specifically, 5-methyl-substituted derivatives led to a significant increase in the excretion of both water and electrolytes. nih.gov The compound with a para-nitro-substituted benzene ring at the 2-thioate group of 5-methyl-1,3,4-thiadiazole demonstrated the highest diuretic activity. nih.gov

Another study focused on 5-amino-1,3,4-thiadiazole-2-thiol (B144363) derivatives and their diuretic activity in rats. mdpi.com The results indicated that compounds featuring amine groups were highly potent and could be considered promising diuretic agents. mdpi.com The diuretic action of these compounds is often associated with their ability to act as carbonic anhydrase inhibitors. derpharmachemica.com

| Compound Type | Key Substituents | Observation | Reference |

| 2- and 5-thioate derivatives | Methyl group at 5th position | High diuretic activity | mdpi.com |

| 2- and 5-thioate derivatives | Amino group at 5th position | Lower diuretic activity | mdpi.com |

| 5-amino-1,3,4-thiadiazole-2-thiol derivatives | Amine groups | Highly potent diuretic agents | mdpi.com |

Antihypertensive Activity

Certain derivatives of 1,3,4-thiadiazole have been explored for their ability to lower blood pressure. gavinpublishers.com One study synthesized 2-substituted mdpi.combohrium.comhilarispublisher.com Thiadiazoles [2,3-b] quinazolin-5(4H)-ones and tested them for in vivo antihypertensive activity. gavinpublishers.com A compound with an allylamine (B125299) substituent (R=NHCH2CH=CH2) was found to significantly reduce blood pressure. gavinpublishers.com

Another investigation into substituted 1,3,4-thiadiazole derivatives revealed that replacing an isopropyl group with cyclopentyl or benzyl (B1604629) groups could lead to better activity. arjonline.org While a specific methyl derivative showed a loss of anticonvulsant activity, it retained some antihypertensive effects. arjonline.org

| Compound Series | Active Substituent/Modification | Outcome | Reference |

| 2-substituted mdpi.combohrium.comhilarispublisher.com Thiadiazoles [2,3-b] quinazolin-5(4H)-ones | Allylamine (R=NHCH2CH=CH2) | Significant blood pressure reduction | gavinpublishers.com |

| Substituted 1,3,4-thiadiazoles | Replacement of isopropyl with cyclopentyl or benzyl | Potential for better activity | arjonline.org |

| Substituted 1,3,4-thiadiazoles | Methyl derivative | Retention of some antihypertensive activity | arjonline.org |

Anti-diabetic Activity

The 1,3,4-thiadiazole scaffold is a promising basis for the development of new anti-diabetic agents. mdpi.comrjptonline.org Researchers have designed and synthesized various derivatives, evaluating their efficacy through in vitro and in vivo studies. researchgate.net

A study focusing on new Schiff base derivatives of thiadiazole found that all synthesized compounds showed potent anti-diabetic activity by inhibiting the α-glucosidase enzyme. mdpi.com Two compounds, in particular, demonstrated high activity. mdpi.com Another research effort designed a novel class of 1,3,4-thiadiazole-bearing Schiff base analogues and assessed them against the α-glucosidase enzyme. nih.gov Three of the synthesized analogues displayed excellent inhibitory activity, with IC50 values ranging from 1.10 ± 0.10 to 18.10 ± 0.20 μM. nih.gov

Furthermore, the synthesis of thiadiazole derivatives as potential α-glucosidase inhibitors has been a focus of research, with computational studies supporting their potential as anti-diabetic agents. bohrium.com It has been noted that substitutions of an alkyl group at position 5 and an amino group at position 2 of the 1,3,4-thiadiazole nucleus can enhance anti-diabetic activity. rjptonline.org

| Derivative Type | Target/Method | Key Findings | Reference |

| Schiff base derivatives | α-glucosidase inhibition | All compounds potent; two showed high activity. | mdpi.com |

| Schiff base analogues | α-glucosidase inhibition | Three analogues with excellent IC50 values (1.10-18.10 μM). | nih.gov |

| Thiazolidinone derivatives | Alloxan induced diabetic rats | Promising anti-diabetic activity observed. | rjptonline.org |

| General 1,3,4-thiadiazole derivatives | STZ diet induced obese type 2 diabetic mice | One compound showed potent activity. | rjptonline.org |

Anti-ulcer Activity

Novel 1,3,4-thiadiazole derivatives have been synthesized and evaluated for their potential as anti-ulcer agents. google.com Research has shown that certain derivatives can effectively inhibit and cure ulcers. google.com